N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxy-3-methylbenzenesulfonamide
Overview
Description
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H19ClFNO3S2 and its molecular weight is 403.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-methoxy-3-methylbenzenesulfonamide is 403.0478917 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrophilic Fluorination and Enantioselectivity Enhancement
A study by Yasui et al. introduced a novel electrophilic fluorinating reagent, showcasing its utility in improving the enantioselectivity of silylenol ether fluorination reactions. Such reagents, including benzenesulfonamide derivatives, are crucial in synthesizing enantioselective compounds, which have significant implications in pharmaceutical synthesis and material science (Yasui et al., 2011).
Antiviral and Antifungal Activities
Zareef et al. reported on the synthesis of novel benzenesulfonamides with promising anti-HIV and antifungal activities. These findings underline the potential of benzenesulfonamide derivatives in developing new therapeutic agents targeting infectious diseases (Zareef et al., 2007).
Photodynamic Therapy for Cancer Treatment
Pişkin et al. synthesized new benzenesulfonamide derivatives used in zinc phthalocyanines, exhibiting high singlet oxygen quantum yield. Such compounds are pivotal for photodynamic therapy applications, offering a pathway to treat cancer with minimal invasiveness (Pişkin et al., 2020).
Fluorescent Probes for Metal Ions
Kimber et al. described the synthesis of benzenesulfonamide derivatives that serve as precursors for specific fluorophores for metal ions like Zn(II). These compounds are essential for developing fluorescent probes that can detect and quantify metal ions in biological systems, aiding in diagnostics and research (Kimber et al., 2003).
Properties
IUPAC Name |
N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-4-methoxy-3-methylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFNO3S2/c1-12-10-13(6-7-17(12)23-2)25(21,22)20-8-9-24-11-14-15(18)4-3-5-16(14)19/h3-7,10,20H,8-9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPKYHRVDNEVLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCSCC2=C(C=CC=C2Cl)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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